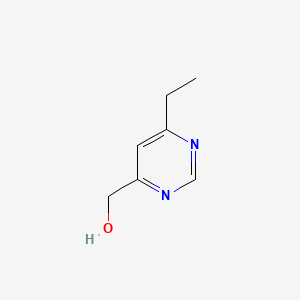
(6-Ethylpyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Ethylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with an ethyl group at the 6-position and a hydroxymethyl group at the 4-position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyrimidin-4-yl)methanol typically involves the reaction of 6-ethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The general reaction scheme is as follows:
Starting Materials: 6-Ethylpyrimidine and formaldehyde.
Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 6-ethylpyrimidine is reacted with formaldehyde in the presence of the base, followed by reduction to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
(6-Ethylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-ethylpyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学研究应用
(6-Ethylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (6-Ethylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Aminopyrimidin-4-yl)methanol: Similar structure but with an amino group at the 2-position instead of an ethyl group at the 6-position.
(4-Hydroxymethylpyrimidine): Lacks the ethyl group at the 6-position.
(6-Methylpyrimidin-4-yl)methanol: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness
(6-Ethylpyrimidin-4-yl)methanol is unique due to the presence of both the ethyl group at the 6-position and the hydroxymethyl group at the 4-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(6-ethylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-6-3-7(4-10)9-5-8-6/h3,5,10H,2,4H2,1H3 |
InChI 键 |
AWHNMZKDPQXUQW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

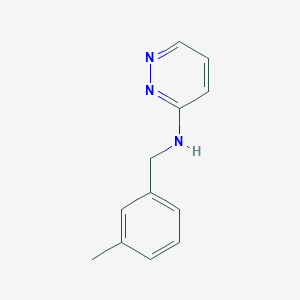
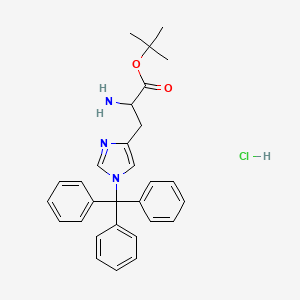
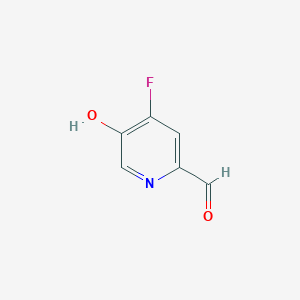
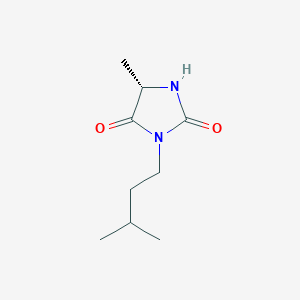
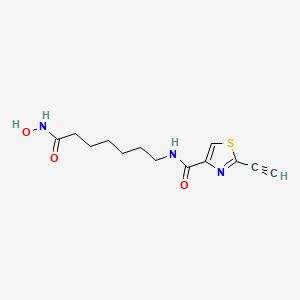
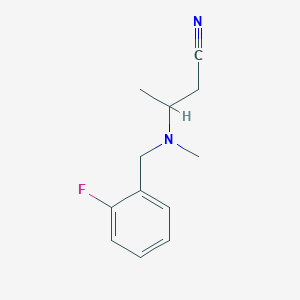
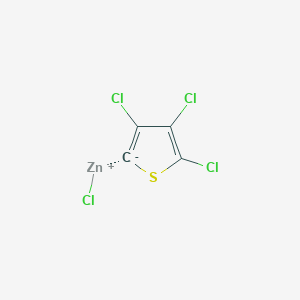
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
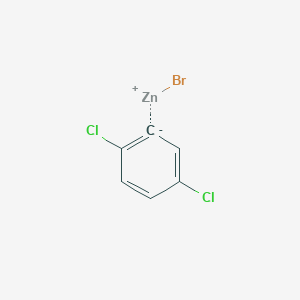
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
